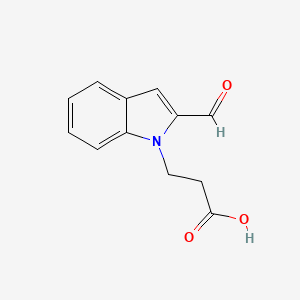

3-(2-formyl-1H-indol-1-yl)propanoic acid

Descripción general

Descripción

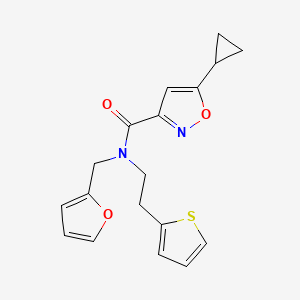

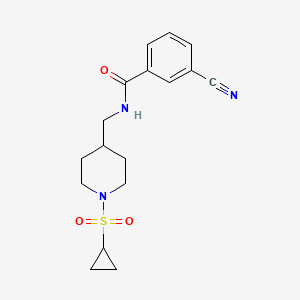

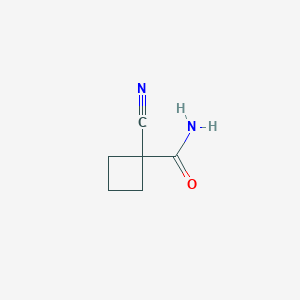

“3-(2-formyl-1H-indol-1-yl)propanoic acid” is a compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.221 . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of “this compound” includes an indole ring, a formyl group, and a propanoic acid group . The exact mass of the compound is 217.073898 .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 466.7±25.0 °C at 760 mmHg . The flash point is 236.1±23.2 °C . The compound’s vapour pressure is 0.0±1.2 mmHg at 25°C .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Benzimidazo[1,2-a][1,4]diazepinones Synthesis : A study by Ghandi, Zarezadeh, and Taheri (2011) demonstrated the synthesis of novel benzimidazole-fused 1,4-diazepine-5-ones using 3-(2-formyl-1H-benzimidazol-1-yl)propanoic acid in a one-pot reaction, yielding compounds with potential pharmaceutical applications (Ghandi, Zarezadeh, & Taheri, 2011).

Unique Indoloketopiperazines Synthesis : A similar study in 2012 by the same authors synthesized novel substituted indoloketopiperazine derivatives, showcasing the versatility of 3-(2-formyl-1H-indol-1-yl)propanoic acid in creating complex organic compounds (Ghandi, Zarezadeh, & Taheri, 2012).

Biological and Pharmaceutical Applications

Antimicrobial Activity of Schiff Bases : Radhakrishnan, Balakrishnan, and Selvaraj (2020) studied Schiff bases derived from 3-(1H-indol-3-yl)propanoic acid, finding significant antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

cPLA2α Inhibitors Design : Research by Tomoo et al. (2014) designed new indole-based cytosolic phospholipase A2α (cPLA2α) inhibitors, using 3-(1-aryl-1H-indol-5-yl)propanoic acids, which could have implications in treating inflammation and related diseases (Tomoo et al., 2014).

Chemical and Catalytic Properties

Novel Organic Syntheses : Various studies have utilized this compound in the synthesis of complex organic molecules, demonstrating its role as a versatile intermediate in organic chemistry. This includes the synthesis of bis(indol-3-yl)methanes and other indole derivatives, which have applications in pharmaceutical chemistry (Khalafi‐Nezhad et al., 2008).

Corrosion Inhibition : A study by Vikneshvaran and Velmathi (2017) explored the use of Schiff bases derived from L-Tryptophan, including 3-(1H-indol-3-yl)propanoic acid, in inhibiting stainless steel corrosion in acidic environments, showcasing its potential in material science (Vikneshvaran & Velmathi, 2017).

Direcciones Futuras

The future directions for “3-(2-formyl-1H-indol-1-yl)propanoic acid” could involve further exploration of its biological activities and potential therapeutic applications. Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences various biological activities . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its biological effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could contribute to the compound’s overall biological impact.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

3-(2-formylindol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-8-10-7-9-3-1-2-4-11(9)13(10)6-5-12(15)16/h1-4,7-8H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWRORSJFWYSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CCC(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine](/img/structure/B2956475.png)

![N7-(4-fluorophenyl)-N5-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2956479.png)

![N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2956485.png)

![N-[3-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2956486.png)